3-Cyclobutyl-5-ethyl-4-methylisoxazole
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Overview
Description
3-Cyclobutyl-5-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5-ethyl-4-methylisoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is regioselective and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-5-ethyl-4-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-Cyclobutyl-5-ethyl-4-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-5-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-5-methylisoxazole
- 3-Ethyl-5-methylisoxazole
- 4-Methylisoxazole
Uniqueness
3-Cyclobutyl-5-ethyl-4-methylisoxazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclobutyl and ethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-cyclobutyl-5-ethyl-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-3-9-7(2)10(11-12-9)8-5-4-6-8/h8H,3-6H2,1-2H3 |
InChI Key |
CLWSKLKLDMNYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2CCC2)C |
Origin of Product |
United States |
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